3-(1H-pyrrol-1-yl)-N'-[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]thiophene-2-carbohydrazide
Description
The compound 3-(1H-pyrrol-1-yl)-N'-[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]thiophene-2-carbohydrazide (hereafter referred to as Compound A) is a heterocyclic carbohydrazide derivative with a thiophene core. Its structure includes:
- A thiophene-2-carbohydrazide backbone.
- A 1H-pyrrol-1-yl substituent at the 3-position of the thiophene ring.
- An (E)-1-[3-(trifluoromethyl)phenyl]ethylidene hydrazide group at the N'-position.
Molecular Formula: C₁₈H₁₄F₃N₃OS
Molecular Weight: 377.39 g/mol .
Key Features:
Properties
IUPAC Name |
3-pyrrol-1-yl-N-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c1-12(13-5-4-6-14(11-13)18(19,20)21)22-23-17(25)16-15(7-10-26-16)24-8-2-3-9-24/h2-11H,1H3,(H,23,25)/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMNGVSXCUIFM-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CS1)N2C=CC=C2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=CS1)N2C=CC=C2)/C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1H-pyrrol-1-yl)-N'-[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]thiophene-2-carbohydrazide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a pyrrole ring, a thiophene moiety, and a trifluoromethylphenyl group, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against various bacterial strains.
- Antitumor Potential : Some related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential antitumor activity.
Antimicrobial Activity
In studies focused on compounds with similar structures, it was found that they exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that modifications in the chemical structure can significantly influence antimicrobial efficacy. While specific data for the compound is limited, its structural analogs provide insights into its potential effectiveness.
Antitumor Activity
Recent investigations into similar hydrazide derivatives have shown promising results in inhibiting tumor growth. For example:
- Case Study 1 : A study evaluating a related compound demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells, indicating effective growth inhibition.
- Case Study 2 : Another derivative exhibited significant apoptosis induction in cancer cells, suggesting mechanisms involving programmed cell death pathways.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes, potentially disrupting their normal function.
- Receptor Binding : The presence of functional groups allows for binding to various receptors, influencing signal transduction pathways associated with cell growth and survival.
Research Findings
A review of recent literature highlights the ongoing exploration of pyrazole and thiophene derivatives as promising candidates for drug development. Notably:
- Compounds exhibiting structural similarities to This compound have been shown to inhibit key targets involved in cancer progression and inflammation.
Comparison with Similar Compounds
Core Heterocycle Modifications
Key Observations :
Substituent Effects
Key Observations :
Physicochemical Properties
Key Observations :
- Compound A’s CF₃ group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Fluorophenyl analogs (e.g., ) balance solubility and bioavailability better due to polar substituents.
Q & A
Q. What are the key structural features and molecular properties of this compound?
The compound features a thiophene core substituted with a pyrrole ring and a trifluoromethylphenyl ethylidene hydrazide group. Its molecular formula is C₁₅H₁₃N₃OS₂ , with a molecular weight of 315.42 g/mol . The hydrazone linkage (C=N–NH–) and trifluoromethyl group contribute to its electronic properties and potential bioactivity. Key characterization parameters include:
| Property | Method | Purpose |
|---|---|---|
| Molecular conformation | X-ray crystallography | Confirm spatial arrangement |
| Functional groups | FT-IR, ¹H/¹³C NMR | Identify hydrazone, CF₃, and rings |
| Purity | HPLC, TLC | Assess synthetic yield optimization |
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves a condensation reaction between a thiophene-2-carbohydrazide derivative and a 3-(trifluoromethyl)phenyl ethylidene precursor. Key steps include:
- Step 1 : Preparation of the thiophene-2-carbohydrazide intermediate via hydrazine addition to a thiophene carbonyl .
- Step 2 : Condensation with 1-[3-(trifluoromethyl)phenyl]ethylidene under acidic catalysis (e.g., acetic acid) at reflux .
- Solvent selection : Ethanol or DMF is preferred for solubility and reaction efficiency .
Q. How is the compound characterized post-synthesis?
Post-synthesis characterization employs:
- ¹H/¹³C NMR : Confirm hydrazone linkage (δ ~8–10 ppm for N–H) and aromatic proton environments .
- Mass spectrometry (MS) : Verify molecular weight via ESI-TOF or MALDI-TOF .
- Elemental analysis : Validate purity (>95%) by matching calculated/observed C, H, N, S ratios .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
Optimization strategies include:
- Catalyst screening : Compare yields using Brønsted acids (e.g., HCl) vs. Lewis acids (e.g., ZnCl₂) .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 mins vs. 12 hrs under reflux) .
- Solvent effects : Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates .
Q. Example optimization table :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethanol, reflux, 12h | 65 | 92 | |
| DMF, microwave, 30min | 78 | 95 |
Q. What are the stability profiles under varying pH and temperature conditions?
Stability studies reveal:
- pH sensitivity : Degrades in basic conditions (pH >9) due to hydrazone hydrolysis. Stable in acidic-neutral buffers (pH 4–7) .
- Thermal stability : Decomposes above 150°C; store at 4°C under inert atmosphere to prevent oxidation .
Q. How can computational methods guide the analysis of its biological activity?
- Molecular docking : Predict binding affinity with targets like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., CF₃ position) with anti-inflammatory activity using datasets from analogous pyrazole-thiophene derivatives .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Q. How do structural modifications impact reactivity and bioactivity?
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- Pyrrole substitution : Modulates electronic effects, altering redox potential in electrochemical assays .
- Hydrazone linkage : Critical for metal chelation (e.g., Cu²⁺, Fe³⁺), relevant to antioxidant activity studies .
Q. What analytical techniques resolve contradictions in reported bioactivity data?
- Dose-response assays : Use IC₅₀ values from enzyme inhibition studies (e.g., COX-2) to standardize activity comparisons .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioassays .
- Control experiments : Test against known inhibitors (e.g., celecoxib) to validate assay conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
